

Technical Guide: Solubility Profile and Processing of Vat Black 16 (C.I. 59855)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Vat Black 16
CAS No.:	1328-19-4
Cat. No.:	B074306

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Executive Summary

Vat Black 16 (C.I. 59855) is a polycyclic aromatic vat dye derived from violanthrone (dibenzanthrone).[1] Unlike simple organic compounds, its solubility is governed by strong intermolecular

stacking and hydrogen bonding interactions, rendering it effectively insoluble in most standard organic solvents (e.g., acetone, toluene, ethanol) under ambient conditions.

Effective solubilization requires one of three specific mechanisms:

- Reductive Leuco-Formation: Conversion to the water-soluble alkali-metal salt via reduction (Vatting).
- Acidic Protonation: Dissolution in concentrated sulfuric acid via oxonium ion formation.
- High-Temperature Dipolar Interaction: Limited solubility in specialized high-boiling organic solvents (e.g., pyridine, o-chlorophenol, NMP) driven by thermal energy and dipolarity.

This guide provides the physicochemical basis for these interactions and detailed protocols for researchers requiring solution-phase analysis or processing.

Chemical Identity & Structural Challenges[2]

Vat Black 16 is chemically distinct from pure violanthrone (Vat Blue 20). It is synthesized by treating violanthrone with hydroxylamine in concentrated sulfuric acid, introducing nitrogenous functionality (likely amino/oxime bridges) that shifts the chromophore from blue to black and alters its packing density.

Property	Data
C.I. Name	Vat Black 16
C.I. Number	59855
Chemical Family	Anthraquinone / Violanthrone Derivative
Molecular Formula	(Approximate)
Molecular Weight	~486.52 g/mol
Solubility Class	Solvent-Intractable Pigment

The Insolubility Mechanism

The insolubility of **Vat Black 16** arises from its planar, multi-ring aromatic structure. The extensive delocalized

-electron system creates high lattice energy due to:

- Stacking: Planar molecules stack like sheets, requiring immense energy to separate.
- Intermolecular Forces: The nitrogenous substituents introduce additional dipole-dipole or hydrogen-bonding vectors, tightening the crystal lattice compared to the parent violanthrone.

Solubility Profile in Organic Solvents[4][5]

Quantitative solubility data for **Vat Black 16** is binary: it is either effectively insoluble or requires reactive solvents. The following table categorizes solvent interactions based on experimental observation and structural analogues.

Table 1: Solvent Interaction Profile

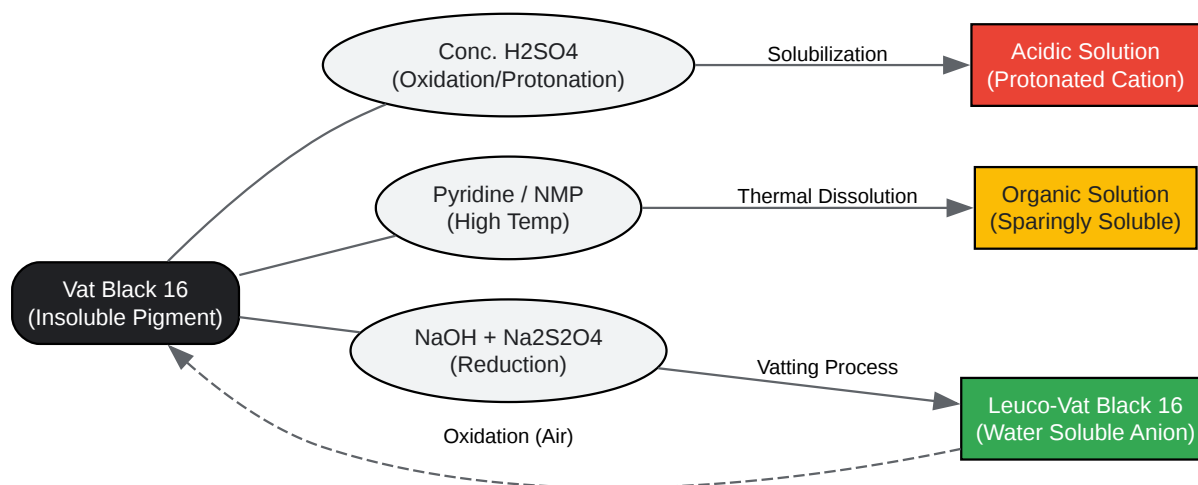
Solvent Class	Specific Solvent	Solubility Status	Observation / Mechanism
Common Organics	Acetone, Ethanol, Methanol	Insoluble	No interaction with crystal lattice.
Non-Polar Aromatics	Toluene, Xylene, Benzene	Insoluble	<p>ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"></p> <p>-interaction insufficient to overcome lattice energy.</p>
Chlorinated Solvents	Chloroform, DCM	Insoluble	Insufficient polarity/boiling point.
Heterocyclic Amines	Pyridine	Slightly Soluble	Forms a blue solution with brownish-red fluorescence.[1][2][3]
Phenolics	o-Chlorophenol	Slightly Soluble	High boiling point and H-bond disrupting capability.
Dipolar Aprotic	NMP, DMSO	Sparingly Soluble	Soluble only at high temperatures (>100°C); NMP is preferred for extraction.
Strong Acids	Conc.	Soluble	Protonation of carbonyl oxygens forms a cationic species (halochromism).

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Critical Insight: For analytical chromatography (HPLC) or spectroscopy, Pyridine or N-Methyl-2-pyrrolidone (NMP) at elevated temperatures are the only viable non-destructive organic solvents. For processing, the leuco form (aqueous alkaline) is mandatory.

Mechanistic Visualization

The following diagram illustrates the three pathways to solubilization: Acidic Protonation, Organic Solvation, and Reductive Vatting.



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Figure 1: Solubilization pathways for **Vat Black 16**. The green pathway (Leuco) is reversible and used for dyeing; the red pathway (Acid) is destructive/analytical; the yellow pathway (Organic) is physical.

Experimental Protocols

Protocol A: Preparation of the Soluble Leuco-Form (Vatting)

Primary method for application, thin-film formation, or homogenous reaction.

Reagents:

- Sodium Hydroxide (NaOH), 50% w/v solution.
- Sodium Dithionite (), powder (also known as Sodium Hydrosulfite).
- Distilled Water (degassed preferred).

Workflow:

- Dispersion: Suspend 1.0 g of **Vat Black 16** powder in 50 mL of distilled water containing a surfactant (e.g., 0.5 g lignosulfonate) to ensure wetting.
- Alkalization: Add 15 mL of 50% NaOH solution. Heat the mixture to 60°C.
- Reduction: Gradually add 5.0 g of Sodium Dithionite while stirring gently to avoid introducing excess oxygen.
- Vatting: Maintain at 60°C for 15–20 minutes.
 - Visual Check: The suspension should clear and change color (typically to a deep blue or red-light blue "leuco" solution).
- Filtration: Filter rapidly through glass wool if unreduced pigment remains.
- Usage: Use immediately. Exposure to air will cause the pigment to re-oxidize and precipitate.

Protocol B: Analytical Dissolution in Sulfuric Acid

Used for spectrophotometric identification and purity testing.

Reagents:

- Sulfuric Acid (

), 98% Concentrated.

Workflow:

- Weigh 10 mg of **Vat Black 16** into a dry volumetric flask.
- Add 10 mL of cold 98%
.
- Agitate (sonication may be required) until fully dissolved.
 - Observation: Solution turns Dark Purple or Yellowish-Green depending on concentration and impurities.
- Precipitation Test (Validation): Take 1 mL of this acid solution and drop it into 50 mL of cold water. A black precipitate must form immediately, confirming the identity of the pigment.

Protocol C: High-Temperature Organic Extraction (Trace Analysis)

For extracting residues or chromatographic analysis.

Reagents:

- Pyridine (Anhydrous) or N-Methyl-2-pyrrolidone (NMP).

Workflow:

- Place sample in a Soxhlet extraction thimble (if solid matrix) or a pressure vial (if pure powder).
- Add Solvent (Pyridine or NMP).
- Heat:
 - Pyridine:[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) Reflux at 115°C.
 - NMP: Heat to 140°C (below boiling but sufficient for energy barrier).

- Extract: Continue until the solvent acquires a strong fluorescence (blue/brown).
- Note: Solubility will remain low (< 1 g/L). This method is for detection, not bulk processing.

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